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molecular formula C6H12N2O B3154807 6,6-Dimethylpiperazin-2-one CAS No. 78551-34-5

6,6-Dimethylpiperazin-2-one

Cat. No. B3154807
M. Wt: 128.17 g/mol
InChI Key: JQSRSLNOFGCYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012453B2

Procedure details

A mixture of (2-tert-butoxycarbonylamino-2-methyl-propylamino)-acetic acid methyl ester (compound N, 26.5 g) in DCM (800 mL) was stirred at ambient temperature, TFA (180 mL) was added drop-wise. The mixture was stirred at 30-40° C. for 5 h before it was concentrated in vacuo. The residue was partitioned between dissolved toluene and water. The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. The residual solid was dissolved in a mixture of ethanol (400 mL) and methanol (90 mL). K2CO3 (207 g) was added and the mixture was refluxed overnight. The mixture was cooled to room temperature. DCM (2500 mL) was added, and the mixture was stirred for 1 hour at ambient temperature. The solid was filtered off, and the filtrate was concentrated in vacuo to afford 6,6-dimethyl-piperazin-2-one (Compound I; 5.85 g) as a white solid sufficiently pure for the next step.
Name
(2-tert-butoxycarbonylamino-2-methyl-propylamino)-acetic acid methyl ester
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
compound N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(=O)[CH2:4][NH:5][CH2:6][C:7]([NH:10][C:11]([O:13]C(C)(C)C)=O)([CH3:9])[CH3:8].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:8][C:7]1([CH3:9])[NH:10][C:11](=[O:13])[CH2:4][NH:5][CH2:6]1

Inputs

Step One
Name
(2-tert-butoxycarbonylamino-2-methyl-propylamino)-acetic acid methyl ester
Quantity
26.5 g
Type
reactant
Smiles
COC(CNCC(C)(C)NC(=O)OC(C)(C)C)=O
Name
compound N
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CNCC(C)(C)NC(=O)OC(C)(C)C)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 30-40° C. for 5 h before it
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned
DISSOLUTION
Type
DISSOLUTION
Details
between dissolved toluene and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid was dissolved in a mixture of ethanol (400 mL) and methanol (90 mL)
ADDITION
Type
ADDITION
Details
K2CO3 (207 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
DCM (2500 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at ambient temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(CNCC(N1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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